1,1-dioxo-3,4-dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid is a heterocyclic compound characterized by a unique structure that includes both a pyrazole and thiadiazine moiety. It has gained attention in the field of medicinal chemistry due to its potential biological activities and applications in pharmaceuticals. The compound is classified under the category of thiadiazine derivatives, which are known for their diverse pharmacological properties.
This compound belongs to the class of thiadiazines, which are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom in their ring structure. It is specifically categorized as a pyrazolo-thiadiazine, indicating the presence of both pyrazole and thiadiazine functionalities.
The synthesis of 1,1-dioxo-3,4-dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid typically involves multi-step reactions starting from readily available precursors.
The molecular structure of 1,1-dioxo-3,4-dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid can be represented as follows:
The compound participates in various chemical reactions typical for heterocycles, including nucleophilic substitutions and cyclization reactions.
The mechanism by which 1,1-dioxo-3,4-dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid exerts its biological effects typically involves interaction with specific biological targets.
Research indicates that compounds within this class may exhibit antimicrobial or anticancer properties through mechanisms such as inhibition of enzyme activity or interference with nucleic acid synthesis .
The physical properties include:
Chemical properties involve:
Relevant data from studies suggest that the compound's stability and reactivity can be influenced by the substituents on the pyrazole and thiadiazine rings .
The primary applications of 1,1-dioxo-3,4-dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid include:
Heterocyclic compounds represent a cornerstone of modern medicinal chemistry, accounting for over 75% of clinically approved pharmaceuticals. Among these, fused polycyclic systems incorporating nitrogen, sulfur, and oxygen heteroatoms demonstrate exceptional structural diversity and bioactivity profiles. The compound 1,1-dioxo-3,4-dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid exemplifies this class, featuring a synthetically challenging architecture that merges pyrazole, thiadiazine, and carboxylic acid functionalities into a single pharmacophoric unit. This molecular integration potentiates unique electronic properties and binding capabilities unattainable with monocyclic systems.
Systematic nomenclature defines this compound as 1,1-dioxo-3,4-dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid, with CAS Registry Number 2138111-19-8. Its molecular formula is C₆H₇N₃O₄S, yielding a molecular weight of 217.21 g/mol. The core structure comprises a bicyclic system where:
Table 1: Key Structural Identifiers
Parameter | Value |
---|---|
CAS Registry Number | 2138111-19-8 |
Molecular Formula | C₆H₇N₃O₄S |
Molecular Weight | 217.21 g/mol |
SMILES Notation | OC(=O)c1cnn2c1S(=O)(=O)NCC2 |
Ring System Classification | Ortho-fused bicyclic |
Hydrogen Bond Donors | 2 (COOH, NH) |
Hydrogen Bond Acceptors | 5 (2xO=S=O, C=O, 2x ring N) |
Thiadiazine derivatives emerged as pharmacologically significant scaffolds in the late 20th century, initially explored as diuretics and antihypertensives. Their therapeutic scope expanded dramatically with the discovery of:
The strategic incorporation of sulfone groups (1,1-dioxo moieties) marked a critical advancement, enhancing metabolic stability and hydrogen-bonding capacity. This modification proved particularly valuable in kinase inhibitor design, where the sulfone’s polar surface area improved selectivity profiles.
Fused heterocycles like pyrazolo-thiadiazines offer multidimensional advantages in lead optimization:
Stereoelectronic Modulation: The juxtaposition of electron-rich pyrazole (π-excessive) and electron-deficient thiadiazine 1,1-dioxide (π-deficient) creates intramolecular charge transfer systems. This polarization enhances interactions with biological targets, as evidenced by triazino-thiadiazine derivatives exhibiting sub-micromolar inhibition of β-catenin/TCF complexes in colorectal cancer models [3].
Conformational Restriction: Fusion reduces rotatable bonds, pre-organizing the molecule for target binding. Computational studies indicate pyrazolo-thiadiazine systems adopt a butterfly-like conformation where the dihedral angle between planes averages 15.7°, optimally positioning the C8-carboxylic acid for salt bridge formation [5].
Diverse Pharmacophore Integration: The carboxylic acid enables prodrug strategies (esterification), while the sulfone accepts H-bonds from protein backbone amides. Pyrazole N2 can act as a hydrogen bond acceptor or participate in metal coordination, as demonstrated in Cu(II) complexes of analogous triazolethiones showing enhanced antitumor activity [5] [6].
Synthetic Versatility: The C3-C4 unsaturation allows functionalization via Michael addition, while the carboxylic acid facilitates amide coupling. These sites serve as "molecular LEGO" for generating combinatorial libraries, exemplified by derivatives yielding IC₅₀ values of 0.016 μM against proliferative disorders [3] [4].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8